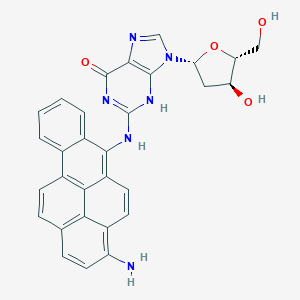

6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene (dG-N2-BP) is a DNA adduct that is formed when benzo(a)pyrene (BP) reacts with deoxyguanosine (dG) in DNA. BP is a carcinogenic polycyclic aromatic hydrocarbon (PAH) that is found in tobacco smoke, charred food, and polluted air. The formation of dG-N2-BP adducts is a critical step in the carcinogenic process of BP, as they can cause mutations in the DNA that lead to cancer.

Mécanisme D'action

The formation of 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts can lead to DNA damage and mutations through several mechanisms. One mechanism involves the distortion of the DNA helix, which can interfere with DNA replication and transcription. Another mechanism involves the mispairing of nucleotides during DNA synthesis, which can result in point mutations or frameshift mutations. The exact mechanisms by which 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts induce mutations are still being investigated.

Effets Biochimiques Et Physiologiques

The presence of 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts in DNA can have various biochemical and physiological effects. These adducts can interfere with DNA repair mechanisms, which can lead to the accumulation of further mutations and genomic instability. Additionally, 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts can affect gene expression and protein function, which can have downstream effects on cellular processes such as cell cycle regulation and apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts in laboratory experiments has several advantages and limitations. One advantage is that these adducts can be used to study the mutagenic potential of environmental carcinogens in a controlled setting. Additionally, 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts can be used as biomarkers of exposure to BP and other PAHs, which can help in the identification and prevention of cancer risk. However, the synthesis and purification of 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts can be technically challenging, and the use of these adducts in vivo may not fully capture the complexity of carcinogenesis in humans.

Orientations Futures

There are several future directions for research on 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts. One direction is to investigate the repair mechanisms that remove these adducts from DNA, as defects in these mechanisms can lead to increased cancer risk. Another direction is to examine the mutagenic potential of specific 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts, as different adducts may have different effects on DNA replication and transcription. Additionally, future research could explore the use of 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts as biomarkers of exposure to environmental carcinogens in human populations.

Méthodes De Synthèse

The synthesis of 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts can be achieved by reacting BP with dG in the presence of a suitable catalyst. The reaction can be carried out in vitro using synthetic oligonucleotides or in vivo using cultured cells or animal models. The resulting adducts can be purified and characterized using various analytical techniques, such as mass spectrometry and NMR spectroscopy.

Applications De Recherche Scientifique

The study of 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts has important implications for understanding the molecular mechanisms of carcinogenesis. By examining the formation, repair, and mutagenic potential of these adducts, researchers can gain insights into the ways in which environmental carcinogens damage DNA and contribute to cancer development. Additionally, 6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene adducts can serve as biomarkers of exposure to BP and other PAHs, which can help in the identification and prevention of cancer risk.

Propriétés

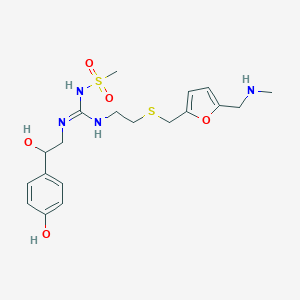

Numéro CAS |

149635-27-8 |

|---|---|

Nom du produit |

6-(Deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene |

Formule moléculaire |

C30H24N6O4 |

Poids moléculaire |

532.5 g/mol |

Nom IUPAC |

2-[(3-aminobenzo[a]pyren-6-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C30H24N6O4/c31-20-10-6-14-5-7-16-15-3-1-2-4-17(15)26(19-9-8-18(20)24(14)25(16)19)33-30-34-28-27(29(39)35-30)32-13-36(28)23-11-21(38)22(12-37)40-23/h1-10,13,21-23,37-38H,11-12,31H2,(H2,33,34,35,39)/t21-,22+,23+/m0/s1 |

Clé InChI |

SEXALPSLOUSOAV-YTFSRNRJSA-N |

SMILES isomérique |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)NC4=C5C=CC6=C(C=CC7=C6C5=C(C=C7)C8=CC=CC=C84)N)CO)O |

SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC4=C5C=CC6=C(C=CC7=C6C5=C(C=C7)C8=CC=CC=C84)N)CO)O |

SMILES canonique |

C1C(C(OC1N2C=NC3=C2NC(=NC3=O)NC4=C5C=CC6=C(C=CC7=C6C5=C(C=C7)C8=CC=CC=C84)N)CO)O |

Synonymes |

6-(deoxyguanosin-N(2)-yl)-3-aminobenzo(a)pyrene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)